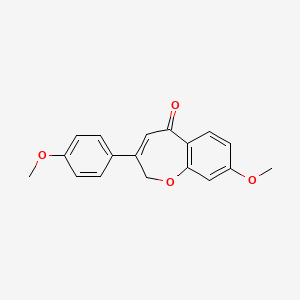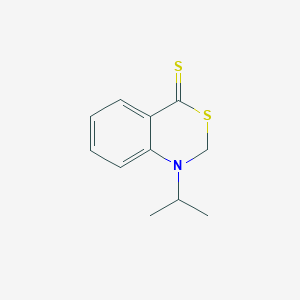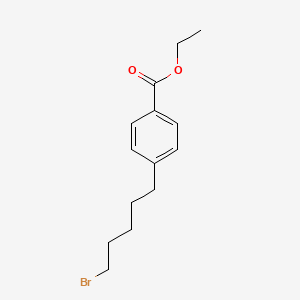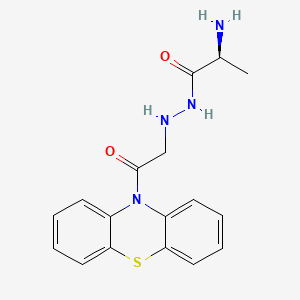
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide is a compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties . This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications.
Méthodes De Préparation
The synthesis of L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide involves several steps. One common method includes the reaction of L-Alanine with 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazine under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitubercular, and antiproliferative effects.
Medicine: Due to its potential anticancer and antioxidant properties, it is being investigated for use in cancer treatment and prevention.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors involved in disease processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide can be compared with other phenothiazine derivatives such as:
Chlorpromazine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Promethazine: An antihistamine used to treat allergy symptoms and nausea.
Thioridazine: Another antipsychotic used for the treatment of schizophrenia.
What sets this compound apart is its unique combination of the phenothiazine moiety with the L-Alanine and hydrazide groups, which may confer distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
84409-78-9 |
|---|---|
Formule moléculaire |
C17H18N4O2S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(2S)-2-amino-N'-(2-oxo-2-phenothiazin-10-ylethyl)propanehydrazide |
InChI |
InChI=1S/C17H18N4O2S/c1-11(18)17(23)20-19-10-16(22)21-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)21/h2-9,11,19H,10,18H2,1H3,(H,20,23)/t11-/m0/s1 |
Clé InChI |
FAPLWNHTWBSOPO-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
SMILES canonique |
CC(C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
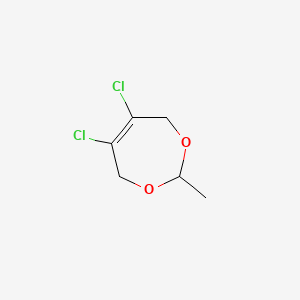

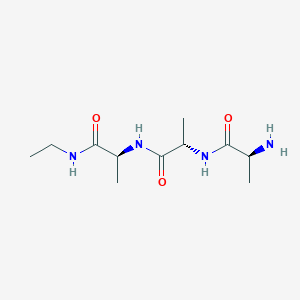
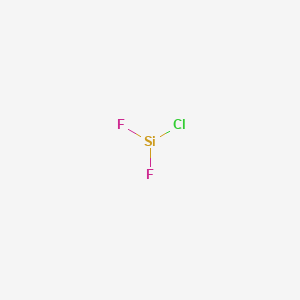
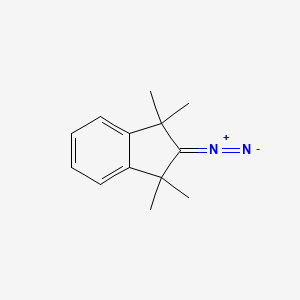
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)

